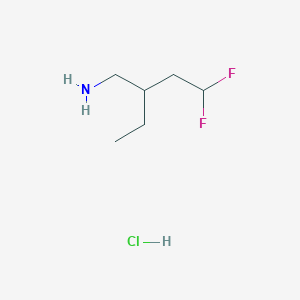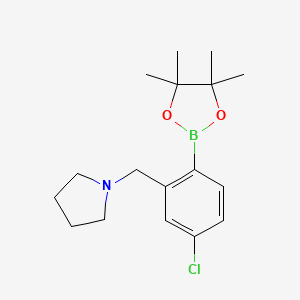
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are known for their stability, ease of preparation, and environmental benignity . They are widely used in the Suzuki–Miyaura (SM) cross-coupling reaction, a popular method for forming carbon-carbon bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that pinacol boronic esters, in general, are valuable building blocks in organic synthesis . Protodeboronation, a process of removing the boron group from these esters, has been developed using a radical approach .Chemical Reactions Analysis
Pinacol boronic esters are known to undergo protodeboronation, a process where the boron group is removed . This process is used in conjunction with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . Additionally, these esters are susceptible to hydrolysis, especially at physiological pH .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Degradation :
- A study by Cui et al. (2017) discusses the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers can degrade in response to hydrogen peroxide, suggesting potential applications in drug delivery systems (Cui, Zhang, Du, & Li, 2017).
Phosphorescence Properties :
- Research by Shoji et al. (2017) discovered that arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding opens up new possibilities for using these compounds in organic light-emitting devices (Shoji et al., 2017).
Fluorescence Enhancement :
- Huang et al. (2010) found that the addition of pinacol to a pyridinium boronic acid enhances fluorescence, which could be useful in developing new fluorescence-based sensors (Huang, Jiang, Bull, Fossey, & James, 2010).
Solid-State Chemistry :
- Kaupp et al. (2003) reported a waste-free method for protecting diamines and diols with phenylboronic acid in the solid state, demonstrating an efficient approach to heteroboroles and heteroborolanes synthesis (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Solubility Studies :
- A study by Leszczyński et al. (2020) on the solubility of phenylboronic acid and its cyclic esters in organic solvents provides insights into their chemical behavior and potential applications (Leszczyński, Hofman, & Sporzyński, 2020).
Suzuki Coupling Reactions :
- Chaumeil et al. (2002) described the use of phenyl-1,4-diboronic acid bis-pinacol ester in Suzuki cross-coupling reactions to synthesize terphenyls, a method valuable in organic synthesis (Chaumeil, Drian, & Defoin, 2002).
Asymmetric Catalysis :
- Arnold et al. (2008) developed a method using chloromethylboronate pinacol ester for asymmetric aldol reactions, showcasing applications in stereoselective synthesis (Arnold et al., 2008).
Responsive Polymeric Systems :
- Vrbata and Uchman (2018) created glucose- and lactic acid-responsive polymeric systems using phenylboronic ester, which could be used in targeted drug delivery (Vrbata & Uchman, 2018).
π-Conjugated Polymers Synthesis :
- Nojima et al. (2016) reported the synthesis of boronate-terminated π-conjugated polymers using a Suzuki-Miyaura condensation polymerization approach (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Hydrolysis Studies :
- Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters, important for understanding their stability and suitability in pharmaceutical applications (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Zukünftige Richtungen
Boron reagents, including “4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester”, are expected to continue playing a key role in organic synthesis . Their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions is likely to remain prevalent . Future research may focus on developing new boron reagents and improving the methods for their synthesis and use .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds, biaryls, and substituted aromatic compounds .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph and the substituents in the aromatic ring . The reaction rate is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other chemical groups. For example, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the presence of certain substituents in the aromatic ring can influence the kinetics of the reaction .
Eigenschaften
IUPAC Name |
1-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAISVFOGPJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

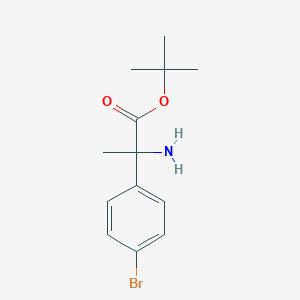
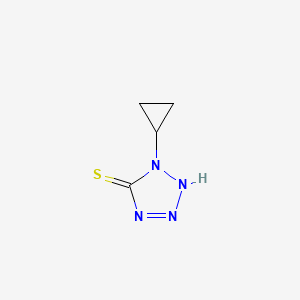
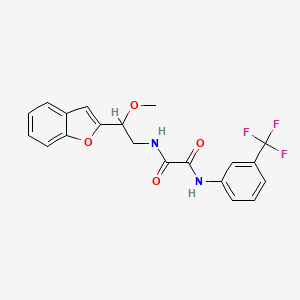
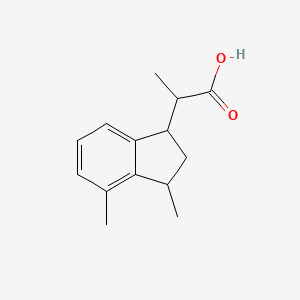
![8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978618.png)

![N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
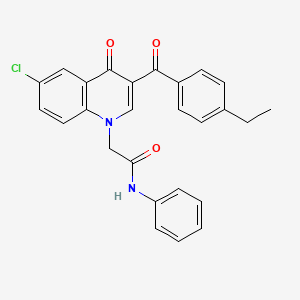
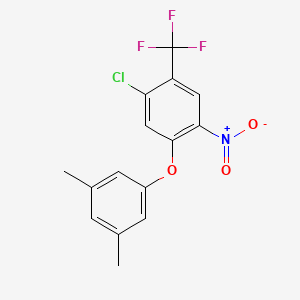
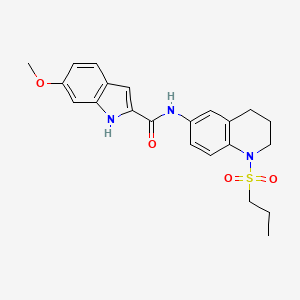
![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)
